molecular formula C14H20BrNOSi B8155805 5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole

5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole

Cat. No.: B8155805
M. Wt: 326.30 g/mol
InChI Key: SQRZSFZJSFACHS-UHFFFAOYSA-N
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Description

5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 5-position and a trimethylsilyl-protected ethyl group at the 1-position, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole typically involves the following steps:

    Bromination: The starting material, 1H-indole, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Protection of the Hydroxyl Group: The hydroxyl group is protected by reacting with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine to form the trimethylsilyl ether.

    Alkylation: The protected indole is then alkylated with 2-bromoethyl methyl ether under basic conditions to introduce the {[2-(trimethylsilyl)ethyl]oxy}methyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under appropriate conditions, affecting the electronic properties of the molecule.

    Deprotection: The trimethylsilyl group can be removed under acidic or basic conditions to yield the free hydroxyl group.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acids or esters.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Deprotection: Acidic conditions using hydrochloric acid or basic conditions using tetrabutylammonium fluoride (TBAF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while deprotection reactions yield the corresponding hydroxyl derivatives.

Scientific Research Applications

5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and natural product analogs.

    Biology: Studied for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole depends on its specific application. In general, the compound can interact with biological targets through its indole core, which is known to bind to various receptors and enzymes. The bromine and trimethylsilyl groups can modulate the compound’s reactivity and binding affinity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-indole: Lacks the {[2-(trimethylsilyl)ethyl]oxy}methyl group, making it less versatile in synthetic applications.

    1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    5-chloro-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole is unique due to the combination of the bromine atom and the trimethylsilyl-protected ethyl group. This combination allows for selective reactions at the bromine site while protecting the hydroxyl group, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-[(5-bromoindol-1-yl)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNOSi/c1-18(2,3)9-8-17-11-16-7-6-12-10-13(15)4-5-14(12)16/h4-7,10H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRZSFZJSFACHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (0.27 g, 6.6 mmol) in tetrahydrofuran (10 mL) at 0° C. was added 5-bromoindole (1.0 g, 5.1 mmol). The reaction was stirred for 30 min at room temperature, then cooled to 0° C. and 2-(trimethylsilyl)ethoxymethyl chloride (1.0 mL, 5.6 mmol) was added. The solution was stirred for 2 h at room temperature. The reaction mixture was poured into saturated aqueous ammonium chloride solution and diluted with ether. The layers were separated and the aqueous layer was extracted (2×100 mL ether). The combined organic layers were washed with brine, dried (magnesium sulfate), filtered and concentrated in vacuo. Column chromatography (silica gel, 20:1 hexanes/ethyl acetate) gave 1.1 g (66%) of 5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole. 1H NMR (400 MHz, CDCl3): 7.81 (d, 1H), 7.42 (d, 1H), 7.38 (dd, 1H), 7.23 (d, 1H), 6.52 (dd, 1H), 5.51 (s, 2H), 3.60 (m, 2H), 0.93 (m, 2H), 0.00 (s, 9H); MS (EI) for C14H20NOSiBr: 209 (M-OCH2CH2Si(CH3)3).
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